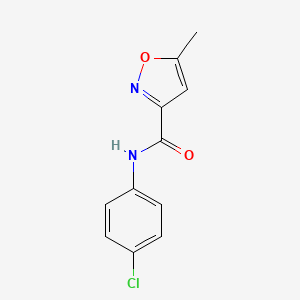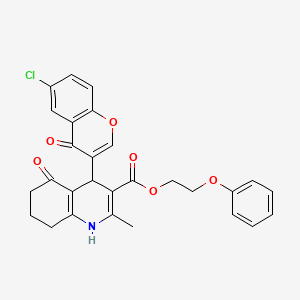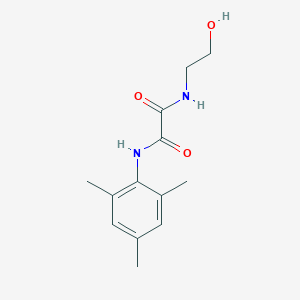![molecular formula C18H22O3 B5138982 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as IPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the family of phenyl ether compounds and has a molecular weight of 326.42 g/mol.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is not well understood. However, it is believed that the presence of the phenyl ether group in this compound plays a crucial role in its electronic properties. The ether group is known to enhance the electron-donating ability of the molecule, leading to improved charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. This makes it a suitable material for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is its ease of synthesis. The synthesis of this compound can be achieved with high yield using a simple two-step process. Additionally, this compound exhibits excellent charge transport properties, making it a suitable material for use in various electronic applications. However, one limitation of this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of research is the synthesis of new derivatives of this compound with improved electronic and optical properties. Another area of research is the use of this compound in biological applications, such as drug delivery and bioimaging. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising material with potential applications in various fields, including organic electronics and biological applications. The synthesis of this compound is a straightforward process, and the compound exhibits excellent charge transport properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves the reaction of 4-methoxyphenol with 2-chloroethyl ethyl ether to form 2-(4-methoxyphenoxy)ethyl ether. This intermediate is then reacted with 1-isopropyl-4-bromobenzene in the presence of a base to form this compound. The synthesis of this compound is a straightforward process and can be achieved with high yield.
Aplicaciones Científicas De Investigación
1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a suitable material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound has also been studied for its potential use as a building block for the synthesis of other functional materials.
Propiedades
IUPAC Name |
1-methoxy-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14(2)15-4-6-17(7-5-15)20-12-13-21-18-10-8-16(19-3)9-11-18/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZRQJXFIWINFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)




![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)

